Journal Name:Inorganic Chemistry Frontiers
Journal ISSN:2052-1553
IF:7.779
Journal Website:http://pubs.rsc.org/en/journals/journalissues/qi#!recentarticles&adv
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:352
Publishing Cycle:
OA or Not:Not
Soft seed-mediated dimensional control of metal–organic framework nanocrystals through oil-in-water microemulsions†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01567J
Metal–organic framework (MOF) nanocrystals with high surface area and morphological tunability have shown great potential for a wide range of industrial applications when compared with their bulk counterparts. However, achieving environment-friendly synthesis of MOF nanocrystals with minimal use of hazardous chemicals and low energy consumption remains a significant challenge. Herein, we developed a soft seed-mediated approach to synthesise nanocrystals of zeolitic imidazolate frameworks (ZIFs) in water without any assistance of chemical additives such as surfactants and organic solvents. An oil-in-water microemulsion, made from a trace amount of oil with water, was introduced to the reaction medium as the soft seed, and precise size control of ZIF-8 crystals from nanometres to micrometres was enabled by varying the volume of the oil-in-water microemulsion. Scanning electron microscopy and cryo-transmission electron microscopy analyses of the reaction intermediates revealed that the surface of the oil-in-water microemulsion functions as a nucleation site for ZIF-8 crystals, which dissipates over time. Furthermore, aromatic compounds with different numbers and lengths of alkyl chains for the oil phase were used to examine the chemical effect of the oil-in-water microemulsion on ZIF-8 crystal size, which led to fine-size control of ZIF-8 nanocrystals. Our microemulsion-induced synthesis could also be used to dimensionally control ZIF-67 crystals as well as ZIF-derived hollow nanostructures. ZIF-8 nanocrystals in our work exhibited enhanced catalytic activity for Knoevenagel condensation and dye adsorptivity with methyl orange and rhodamine B. We anticipate that our soft seed-mediated method will help improve the efficiency of MOF nanocrystal production for industrial applications.
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Th@C2(8)-C84 and Th@Cs(15)-C84: impact of actinide metal ions on the electronic structures of actinide endohedral metallofullerenes†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01215H
Two novel thorium-based endohedral metallofullerenes (EMFs), Th@C2(8)-C84 and Th@Cs(15)-C84, have been successfully synthesized and fully characterized by MALDI-TOF mass spectroscopy, single-crystal X-ray diffraction, UV-vis-NIR spectroscopy, cyclic voltammetry, and DFT computations. The molecular structures of Th@C2(8)-C84 and Th@Cs(15)-C84 were unambiguously determined by single-crystal X-ray crystallography, which differ from the previous theoretical prediction that the most stable structure among the Th@C84 isomers is Th@Cs(10)-C84. These results, together with the previous reports of the isomers of U@C84, show that the C2(8)-C84 cage can only be stabilized by the encapsulation of actinide metals (U and Th). Detailed structural analysis shows that, in these structures, the encapsulated actinide atom has a unique interaction with the sumanene-type hexagon, which likely contributes to the stabilization of the endohedral molecular structures. Moreover, the two thorium-based EMFs show UV-vis-NIR spectra and redox behaviors that are notably different from those of the previously reported U@C84 isomers with the same carbon cages, suggesting that, different from lanthanide-based EMFs, endohedral actinide metal atoms have an important impact on the electronic structures of actinide metallofullerenes.
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The role of niobium in layered oxide cathodes for conventional lithium-ion and solid-state batteries
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01857A
Layered transition metal oxides (LTMOs), such as the LiNixCoyMn1−x−yO2 family, are the primary class of cathode active materials (CAMs) commercialized and studied for conventional lithium-ion (LIB) and solid-state battery (SSB) application. Despite nearly three decades of progress in improving stability, capacity, and cost, research has intensified to match global demand for high-performance materials. Nevertheless, (de)lithiation leads to irreversible degradation and subsequent capacity fading due to (chemo)mechanical particle disintegration and (electro)chemical side reactions. In this regard, surface and bulk modifications of CAMs by coating and doping/substitution are common strategies to enhance and support the electrochemical performance. Niobium has been featured in many studies exhibiting its advantages as a bulk dopant, where its ionic radius and unique valence character with respect to the metals used in LTMOs help prevent different degradation phenomena and therefore enhance performance. In addition, several niobium-based oxides (LiNbO3, Li3NbO4, Nb2O5, etc.) have been employed as a coating to increase cycling stability and rate capability through reduced surface degradation. Herein we illustrate how niobium serves as a coating constituent and a dopant, and discuss current understanding of underlying mechanisms, gaps in knowledge, and considerations for its use in a coating and/or as dopant in LTMO cathodes.
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Bi-directional strains increase the performance of iridium oxide nanoparticles towards the acidic oxygen evolution reaction in proton exchange membrane electrolyzers†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01609A
The challenge of achieving high-performance iridium-based catalysts towards the oxygen evolution reaction (OER) in proton exchange membrane (PEM) electrolyzers remains unresolved due to the highly acidic catalyst/PEM interface and oxidation conditions. To address this issue, we introduce core–shell structured Sb0.3Ir0.7Ox@TB-IrOx nanocatalysts featuring twin boundaries (TBs) with bi-directional (shear and axial) strains that exhibit a remarkably low overpotential of 201 mV at 10 mA cm−2 towards the OER in 0.5 M H2SO4. Moreover, Sb0.3Ir0.7Ox@TB-IrOx displays outstanding mass activity of 3.16 A mg per Ir (η = 270 mV), which is 26.2 times better than that of commercial IrO2. The enhanced catalytic activity is attributed to the tuned Ir–O bond lengths along the bi-directional strains, caused by twin boundaries and the core–shell structure, optimizing oxygen intermediate adsorption energy, as supported by microscope characterization and theoretical calculations. Furthermore, a PEM electrolyzer employing the Sb0.3Ir0.7Ox@TB-IrOx nanocatalyst maintains a cell voltage of 2.03 V at 2.0 A cm−2 and exhibits negligible decay in efficiency even after 500 hours of continuous operation.
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Recent progress in the development of tin tungstate (α-SnWO4) photoanodes for solar water oxidation
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01841E
Direct water splitting in a photoelectrochemical device is a promising approach to store solar energy in the form of green hydrogen. However, its implementation has been hindered by a classic technological dilemma: high efficiency values have only been demonstrated with devices containing expensive and scarce materials, while devices based on low-cost and abundant materials have only shown limited efficiencies. In order to overcome this limitation, novel photoelectrode materials that are Earth-abundant and highly efficient would be needed. This review article summarizes recent efforts in developing tin tungstate (α-SnWO4) as a promising photoanode material for solar water oxidation. Various synthetic procedures and modification strategies attempted on α-SnWO4 photoanodes in the past decade, resulting in an impressive two-orders of magnitude improvement of its photoelectrochemical performance, are presented. Finally, the remaining major limitations of the material are discussed, and suitable strategies to overcome them and continue pushing the photoelectrochemical performance toward the theoretical maximum level are proposed.
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An eco-friendly electrolyte additive for high-power primary aqueous Mg–air batteries†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01223A
The performance of aqueous Mg–air batteries is predominantly constrained by two factors: the high polarization effect caused by the adherence of surface passive film, and the low efficiency resulting from the self-corrosion reaction. In this study, we propose the use of glycine as an electrolyte additive in 3.5 wt% NaCl solution to enhance the practical application of commercial AZ31 magnesium alloys at high current densities. The AZ31 alloy in blank NaCl solution with 0.1 M Gly displays a high discharge voltage of 0.81 V, with an anodic efficiency of 64% and a peak power density of 48.6 mW cm−2 at 60 mA cm−2, which is about 42% higher than that of AZ31 in blank electrolyte (33.2 mW cm−2) without Gly. Furthermore, we elucidate the working mechanism in NaCl solution containing the electrolyte additive during discharge through theoretical calculations and experimental analysis, which significantly enhances the discharge activity and accelerates the mass transfer process of the electrode. All results demonstrate that glycine is a valid electrolyte additive for improving the discharge performance of high-power Mg–air batteries based on commercial AZ31 alloy.
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Recent advances in electrocatalytic reduction of ambient CO2 toward high-value feedstock
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01522J
The effects of climate change have arisen due to greenhouse gases emitted into the atmosphere, and the finite supply of fossil fuels will eventually be unable to support the needs of the petrochemical industry. Solutions to these two complex problems will have to be multipronged, but the industrial implementation of the electrocatalytic reduction of CO2 can help with both issues. Importantly, the demand for multi-carbon feedstock offers immediate financial incentives, accelerating the search for solutions to the climate problem. However, the technology for the electrocatalytic reduction of CO2 is still in the process of being commercialised, and the use of ambient CO2 is a prerequisite for widescale adoption. Here we discuss the progress in this area and the remaining barriers to realizing its potential.
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Achieving broadband ultraviolet to mid-infrared transparency in germanate-based nonlinear optical crystals Cs3REGe3O9 (RE = Y, Gd)†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01807E
Nonlinear optical (NLO) materials currently attract significant interest and hold paramount importance in the optoelectronic field. Nevertheless, the fabrication of NLO crystals capable of transmitting ultraviolet to mid-infrared wavelengths remains a formidable challenge. Herein, we synthesized two novel NLO crystals, namely Cs3REGe3O9 (RE = Y, Gd), by employing a structural gene strategy that harmoniously merges flexible [YO6] and [GdO6] octahedra with rigid [GeO4] motifs. Remarkably, Cs3REGe3O9 (RE = Y, Gd) crystals exhibit substantial band gaps of 4.92 and 5.3 eV, respectively, while achieving the shortest reported ultraviolet cutoff edges at 210 and 215 nm among the boron-free germanate-based NLO materials. Importantly, these compounds also feature a remarkably broad infrared transparency range exceeding 6.8 μm. Furthermore, both compounds demonstrate a moderate second-harmonic-generation (SHG) response, comparable to that observed in KDP. Additionally, first-principles calculations unveil that the synergistic effect of the [REO6] octahedra and [GeO4] tetrahedra plays a pivotal role in governing the optical properties of Cs3REGe3O9 (RE = Y, Gd). These explored findings offer a novel avenue for leveraging the highly desired NLO materials in the region spanning from ultraviolet to mid-infrared wavelengths.
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Contents list
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI90104A
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Inside front cover
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI90103C
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Front cover
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI90102E
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Pore environment reinforced laser dye fluorescence in an adenine-containing metal–organic framework with pocket-like channels†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01569F
Two novel adenine-containing metal–organic frameworks (MOFs) with the same components but different pore environments and topologies, named ZnTDCA-1 and ZnTDCA-2, were designed and synthesized. The host–guest composites were successfully fabricated by encapsulating a laser dye, 4-(p-dimethylaminostyryl)-1-methylpyridinium (DSM), into the MOFs, and their luminescence behaviours were found to be dependent on their different pore shapes, supported by spectral measurements, pore metrics analysis, and periodic density functional theory calculations. Notably, the quantum yield of DSM@ZnTDCA-1 can reach 39.3%, with no obvious decrease when increasing the content of DSM, indicating a favourable pore matching effect between the pocket-like pores of the ZnTDCA-1 host and DSM, which facilitates DSM to be fixed within the frameworks and uniformly dispersed. In contrast, although ZnTDCA-2 has a larger size to adsorb more dye, DSM diffuses along one-dimensional square channels after entering the host framework, resulting in the accumulation of DSM in large and regular channels, leading to fluorescence quenching. The work reveals the influence of pore shape, in particular the pocket-like confinement space, on the luminescence of the DSM@MOF system. Moreover, our preliminary cell culture and cytotoxicity experiments indicate that the DSM@MOF system is biocompatible and can serve as a platform for biological microlasers and various bio-applications.
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Back cover
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D4QI90003K
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Divergent methods for polyester and polycarbonate depolymerization with a cobalt catalyst†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01833D
A pyridine diimine cobalt catalyst series is used for the cyclodepolymerization (CDP) of several different polyesters and polycarbonates. In the presence of isopropanol, a wide range of polymers can undergo solvolytic depolymerization. CDP of poly(propylene carbonate) revealed an unzip back-biting or random scission mechanism, depending on what conditions were used. The first example of a method capable of solvolysis and CDP on a polymer mixture in the same pot is identified.
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Pressure-driven structural and electronic transitions in a quasimolecular layered compound of antimony triiodide†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01126G
Quasimolecular layered metal triiodides MI3 (M = Sb and Bi) hold immense promise in applications of solid-state batteries, radiation detectors, and photocatalysts owing to their favorable physicochemical properties. As a representative MI3 compound, antimony triiodide (SbI3) exhibits high-pressure phase stability beyond 16.0 GPa and its electrical transport behaviors remain largely unknown. In this study, we systemically investigated the structural and electronic transitions of SbI3 during compression and decompression under different hydrostatic environments using synchrotron X-ray diffraction, Raman spectroscopy, electrical conductivity, and first-principles theoretical calculations. During compression, SbI3 endured two isostructural phase transitions (IPTs) at the respective pressures of 3.4 GPa and 10.3 GPa stemming from the prominent compression of the c-axis and Sb–I bond. Upon further compression to 32.3 GPa, an electronic transition from the semiconductor to metal occurred in SbI3 under non-hydrostatic conditions, which was possibly associated with the rhombohedral (R)-to-monoclinic (C2/m) structural transformation. Under hydrostatic conditions, a considerable pressure hysteresis of ∼5.0 GPa was detected for the emergence of metallization owing to the faint deviatoric stress. During decompression, the phase transition of SbI3 was revealed to be irreversible under different hydrostatic environments, which was probably caused by the huge kinetic barrier for the continuous high-pressure structural transitions. Our high-pressure study on SbI3 offers an in-depth insight into the correlations between crystalline and electronic structures, and may facilitate the application of quasimolecular layered crystals in optoelectronic devices.
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Mechanistic studies on the formation of ternary oxides by thermal oxidation of the cubic laves phase CaAl2†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01604H
Oxide materials are of key importance in many aspects of everyday life. However, their solid-state syntheses require high temperatures and often multiple steps when conducted from the binary oxides. Herein, we report a proof-of-concept investigation addressing the possibility to synthesize oxides from a phase-pure, well-defined, and highly crystalline intermetallic starting material via oxidation with elemental oxygen. The thermal oxidation behavior of the cubic Laves phase CaAl2 was investigated under various atmospheric environments by thermal analysis or by different bulk synthesis techniques. Besides different furnace types, also varying O2 concentrations and different heating rates, and annealing times were explored. Interestingly, the reaction progresses via the intermediate Ca12Al14O33 (12 CaO·7 Al2O3) before the expected stoichiometric oxidation product, monoclinic CaAl2O4 (CaO·Al2O3), is finally observed. This is highly surprising, since the intermediate has a different Ca to Al ratio compared to the starting material. Different strategies were employed to optimize the synthetic conditions and to decipher the reaction mechanism. The formation of the various products was followed by a detailed analysis of the powder X-ray diffraction data via Rietveld refinements and additionally by 27Al MAS NMR experiments, while quantum-chemical calculations supported the proposed reaction mechanism.
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Recent advances towards increasing the Pt utilization efficiency for hydrogen evolution reaction: a review
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01656K
The development of clean and sustainable energy sources is vital to address energy and environmental challenges. The generation of green hydrogen using efficient hydrogen evolution electrocatalysts is one of the promising approaches towards this goal. Among various HER electrocatalysts studied to date, Pt remains one of the most active catalysts which shows superior HER performance. However, its high cost due to scarcity impedes its potential large-scale commercialization at low cost. Therefore, increasing the Pt utilization efficiency without hampering its catalytic activity is the prime goal. In this review we will discuss recent progress made in increasing Pt utilization efficiency. The review starts by summarizing the basic mechanism and fundamentals of the HER. Then, in the next three sections recent progress made towards increasing Pt utilization efficiency by forming Pt alloys, heterostructures and single-atom Pt catalysts is discussed in detail. In the last section we discuss the role of pH and supporting cations in altering the HER rate on the surface of Pt catalysts. This research topic has not been much discussed in reviews and various mechanisms have been proposed for its basis, which are also presented. We hope that this review will help researchers better understand the recent advances made in improving Pt utilization efficiency.
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Shape-controlled synthesis and self-assembly of highly uniform upconverting calcium fluoride nanocrystals†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01864D
Herein, the size- and shape-controlled synthesis of nearly-monodisperse, lanthanide-doped calcium fluoride (CaF2) nanocrystals (NCs) is reported. The sizes and shapes of CaF2 NCs are controlled by tailoring the reaction conditions, such as the concentration of lithium fluoride precursors, reaction time and temperature, and the procedure for adding the calcium trifluoroacetate precursors in the reaction mixture. Highly uniform CaF2 NCs are synthesized with several morphologies, such as nanospheres, truncated octahedra, nanoplates, and nanowires. The shape-controlled CaF2 NCs self-assemble into NC superlattices with long-range orientational and positional order forming crystalline and liquid crystalline structures. The near-infrared-to-visible upconversion luminescence properties are investigated by varying the types of dopants as well as the sizes and shapes of the CaF2 NCs.
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Abiotic transformations of nitrogen mediated by iron sulfides and related species from early Earth to catalyst design
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01553J
Nitrogen fixation and the cycles of nitrogen on Earth are key to life as we know it and are critical to both modern agriculture and sustaining natural ecosystems. Despite its importance, there is still much we do not know about the processes of transforming nitrogen in natural systems. Nitrogen transformation into ammonia is fundamentally a chemical reduction reaction. It can occur catalytically where there is a source of electrons and a catalyst, or directly where a substrate is concomitantly oxidized, providing the source of electrons directly. In this review we explore the chemistry of iron sulfides to understand the reactions they mediate when they interact with nitrogen species, both as direct reductants and as catalysts, as well as the relationship between catalysis and reduction. In parallel it also describes the chemistry of Earth from a protoplanet through to modern times of relevance to understanding nitrogen speciation and historical drivers of these transformations, with a focus on how the pressures and temperatures on Earth may have impacted nitrogen, iron, sulfur and related species. We explore how iron sulfides can both directly and catalytically mediate some chemical reduction reactions and explore how this may have been significant in life's origins.
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Eu3+-MOF fluorescence sensor based on a dual-ligand strategy for visualised detection of an anthrax biomarker 2,6-pyridine dicarboxylic acid†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01852K
Bacillus anthracis is an extremely dangerous bacterium that causes high morbidity and mortality. Developing a simple and effective sensor to detect its unique biomarker 2,6-pyridine dicarboxylic acid (DPA) is urgently required to prevent anthrax infection. In this work, a ratiometric fluorescence sensor based on lanthanide–metal–organic frameworks (MOFs) was developed for the sensitive and selective recognition of DPA. Eu-MOF was successfully synthesised by Eu3+, 2,5-thiophenedicarboxylic acid, 2-aminoterephthalic acid, and dimethylformamide (DMF) through a simple solvothermal method. The rationally designed Eu-MOF not only exhibited outstanding sensitivity, strong stability and excellent anti-interference ability for DPA detection but also realised an obvious naked-eye colour change from red to blue with the increasing DPA concentration under UV light. Moreover, a possible detection mechanism involving hydrogen bonding, coordination and photoinduced electron transfer between the Eu-MOF and DPA was proposed. More importantly, the application of Eu-MOF probes in fetal calf serum and tap water also obtained satisfactory results, and the Eu-MOF probes were immobolised onto polyvinyl alcohol membrane, achieving a portable and convenient approach to monitoring DPA.
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SCI Journal Division of the Chinese Academy of Sciences
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化学2区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学1区 Not Not
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8.20 19 Science Citation Index Expanded Not
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